2-(Trifluoroacetyl)cyclooctanone
Description
2-(Trifluoroacetyl)cyclooctanone is a fluorinated cyclic ketone characterized by a cyclooctanone backbone substituted with a trifluoroacetyl group at the 2-position. This compound belongs to a class of acylated cycloketones, where the trifluoroacetyl group introduces strong electron-withdrawing effects, significantly altering its chemical reactivity and physical properties compared to non-fluorinated analogs. Its synthesis typically involves acyl substitution reactions, where the trifluoroacetyl group demonstrates higher efficiency in nucleophilic substitutions compared to other acyl groups like acetyl or benzoyl . The compound’s unique structure makes it valuable in organic synthesis, particularly in the formation of heterocyclic systems such as benzindolequinones .
Properties
IUPAC Name |
2-(2,2,2-trifluoroacetyl)cyclooctan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F3O2/c11-10(12,13)9(15)7-5-3-1-2-4-6-8(7)14/h7H,1-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAVJTSLIGAGALR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(=O)C(CC1)C(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90698319 | |
| Record name | 2-(Trifluoroacetyl)cyclooctan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90698319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82734-47-2 | |
| Record name | 2-(Trifluoroacetyl)cyclooctan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90698319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoroacetyl)cyclooctanone typically involves the reaction of cyclooctanone with trifluoroacetic anhydride in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Cyclooctanone+Trifluoroacetic Anhydride→this compound
The reaction is usually conducted at low temperatures to prevent side reactions and to achieve high yields .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize efficiency and yield. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoroacetyl)cyclooctanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the trifluoroacetyl group to a hydroxyl group.
Substitution: The trifluoroacetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic reagents like amines and alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of trifluoroacetic acid and cyclooctanone derivatives.
Reduction: Formation of 2-(hydroxy)cyclooctanone.
Substitution: Formation of various substituted cyclooctanone derivatives.
Scientific Research Applications
2-(Trifluoroacetyl)cyclooctanone has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Employed in the synthesis of biologically active compounds for research purposes.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Trifluoroacetyl)cyclooctanone involves its interaction with various molecular targets and pathways. The trifluoroacetyl group can participate in hydrogen bonding and electrostatic interactions, influencing the reactivity and stability of the compound. These interactions play a crucial role in its chemical behavior and applications .
Comparison with Similar Compounds
Key Observations :
- Acyl Groups: Trifluoroacetyl (CF₃CO-) groups enhance electrophilicity at the carbonyl carbon compared to perfluorinated acyl chains (e.g., perfluoropentanoyl), enabling faster nucleophilic substitutions .
Physical Properties
- Volatility: Cycloheptanone analogs (e.g., 2-(Trifluoroacetyl)cycloheptanone) exhibit lower boiling points (34–36°C at 0.1 mmHg) compared to perfluoropentanoyl-substituted cyclohexanone (84–85°C at 6 mmHg), reflecting differences in molecular weight and fluorine content .
- Solubility: The trifluoroacetyl group enhances lipophilicity, improving solubility in non-polar solvents relative to non-fluorinated cycloketones.
Biological Activity
2-(Trifluoroacetyl)cyclooctanone (CAS No. 82734-47-2) is a compound of significant interest in the field of medicinal chemistry due to its unique structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound features a cyclooctanone ring with a trifluoroacetyl group attached. The presence of the trifluoroacetyl moiety enhances its electrophilic character, making it a candidate for various biological interactions.
Biological Activities
Research has indicated that this compound exhibits several biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against various bacterial strains.
- Anticancer Activity : Investigations into its anticancer potential have shown promise, particularly in disrupting cellular proliferation pathways.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells |
The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets.
- Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in metabolic pathways, leading to altered cellular functions.
- Membrane Disruption : The compound can potentially disrupt microbial cell membranes, contributing to its antimicrobial properties.
Case Studies
Several studies have explored the biological implications of this compound:
- Antimicrobial Study : A study evaluated the effectiveness of this compound against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial viability, suggesting its potential as a novel antimicrobial agent.
- Cancer Cell Line Testing : In vitro tests on various cancer cell lines demonstrated that this compound induced apoptosis, as evidenced by increased caspase activity and morphological changes consistent with programmed cell death.
Table 2: Case Study Results
| Study Focus | Methodology | Key Findings |
|---|---|---|
| Antimicrobial | Bacterial viability assays | Significant inhibition observed |
| Anticancer | Apoptosis assays in cancer cell lines | Induction of apoptosis noted |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
